![molecular formula C28H33F3N2O4 B15365074 4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid](/img/structure/B15365074.png)
4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[55]undecan-1-YL)methyl)benzoic acid is a complex organic compound characterized by its spirocyclic structure and the presence of multiple functional groups, including a benzoic acid moiety, a tert-butyl group, and a trifluoromethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone. For instance, the reaction between a tert-butyl-substituted diamine and a ketone derivative can yield the spirocyclic intermediate.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the introduction of the trifluoromethoxyphenyl group via a nucleophilic aromatic substitution reaction. The trifluoromethoxyphenyl group can be introduced using a suitable trifluoromethoxyphenyl halide in the presence of a base.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the spirocyclic intermediate with a benzoic acid derivative. This can be achieved through a condensation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the spirocyclic core, potentially converting it to an alcohol.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives of the spirocyclic core.
Substitution: Various substituted trifluoromethoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers rigidity and stability, making it useful in the design of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of this compound in biological systems likely involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenyl group can enhance binding affinity and specificity, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar core structures but different substituents.
Trifluoromethoxyphenyl Derivatives: Compounds containing the trifluoromethoxyphenyl group but lacking the spirocyclic core.
Benzoic Acid Derivatives: Various benzoic acid derivatives with different functional groups.
Uniqueness
What sets 4-((9-(Tert-butyl)-2-oxo-3-(4-(trifluoromethoxy)phenyl)-1,3-diazaspiro[5.5]undecan-1-YL)methyl)benzoic acid apart is its combination of a spirocyclic core, a trifluoromethoxyphenyl group, and a benzoic acid moiety. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C28H33F3N2O4 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
4-[[9-tert-butyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-diazaspiro[5.5]undecan-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C28H33F3N2O4/c1-26(2,3)21-12-14-27(15-13-21)16-17-32(22-8-10-23(11-9-22)37-28(29,30)31)25(36)33(27)18-19-4-6-20(7-5-19)24(34)35/h4-11,21H,12-18H2,1-3H3,(H,34,35) |
InChI-Schlüssel |
RHPNRJGYNIILEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC2(CC1)CCN(C(=O)N2CC3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
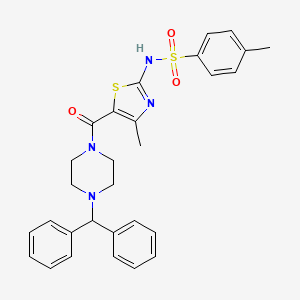
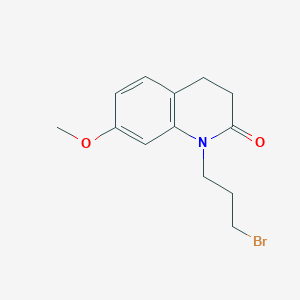

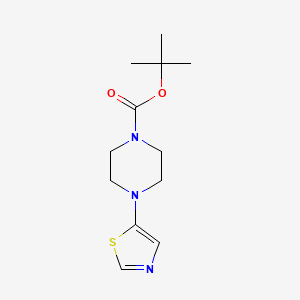
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
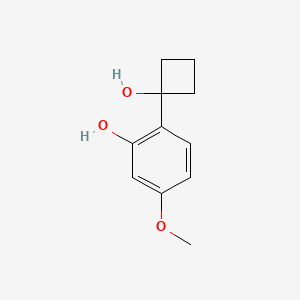
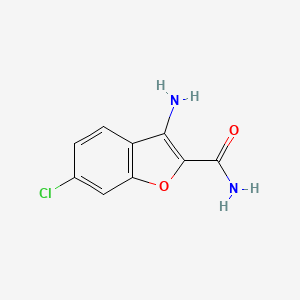
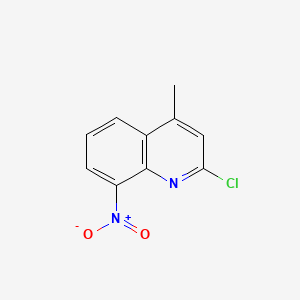
![Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15365045.png)

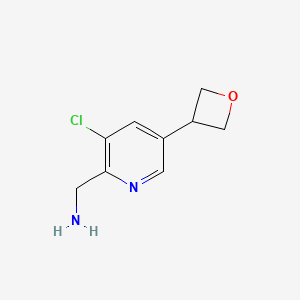
![1-[[2-(6-Bromoquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B15365061.png)
